molecular formula C8H13F2NO2 B1469459 2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid CAS No. 1934241-91-4

2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid

Cat. No. B1469459
M. Wt: 193.19 g/mol
InChI Key: AXFLMMVNPFSLPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid” is a chemical compound with potential applications in scientific research1. However, there is limited information available about this specific compound. It’s worth noting that it shares some structural similarities with compounds like "(S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid"2 and "3-(3,3-Difluoropyrrolidin-1-yl)-2,2-dimethylpropanoic acid"3, which might suggest similar properties or uses.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid”. However, it’s worth noting that the synthesis of similar compounds often involves complex organic chemistry techniques1.



Molecular Structure Analysis

The molecular structure of “2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid” is not explicitly available. However, it likely contains a pyrrolidine ring (a five-membered ring with one nitrogen atom) with two fluorine atoms attached to one of the carbon atoms in the ring2.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid”. However, the presence of the difluoropyrrolidinyl group and the carboxylic acid group could potentially participate in various organic reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid” are not explicitly available. However, similar compounds like “(S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid” are solid at room temperature and have a molecular weight of 171.22.


Scientific Research Applications

Sorption of Phenoxy Herbicides to Soil

A study by Werner, Garratt, and Pigott (2012) reviews the sorption experiments of 2,4-dichlorophenoxyacetic acid and other phenoxy herbicides to soil, organic matter, and minerals. This research suggests that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides. The study's findings could be relevant for understanding the environmental behavior of similar compounds, including 2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid, especially in terms of sorption characteristics and environmental fate (Werner, Garratt, & Pigott, 2012).

Microbial Degradation of Polyfluoroalkyl Chemicals

Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, highlighting the environmental fate and effects of these compounds. While the specific compound of interest is not mentioned, the methodologies and insights from this review could inform research into the biodegradability and environmental impact of fluorinated compounds, including 2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid (Liu & Avendaño, 2013).

Butanol as a Biofuel

Jin et al. (2011) provide a comprehensive review of butanol as a renewable biofuel, comparing its properties with those of conventional fuels and discussing production methods. This context is relevant for considering the biochemical pathways and potential applications of related compounds in renewable energy and chemical synthesis (Jin, Yao, Liu, Lee, & Ji, 2011).

Levulinic Acid in Drug Synthesis

Zhang et al. (2021) discuss the application of levulinic acid, a biomass-derived chemical, in drug synthesis. The article highlights the versatility and potential of biomass-derived chemicals in pharmaceutical applications, offering a perspective that could be extrapolated to the utilization of 2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid in similar contexts (Zhang, Wang, Liu, Wang, Xu, & Ma, 2021).

Future Directions

The future directions for “2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid” are not explicitly known. However, similar compounds have been studied for their potential applications in the treatment of diseases like type 2 diabetes5. Further research is needed to fully understand the potential applications of “2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid”.


Please note that this analysis is based on the limited information available and the properties of similar compounds. For a more accurate and comprehensive analysis, further research and experimental data would be required.


properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-2-6(7(12)13)11-4-3-8(9,10)5-11/h6H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFLMMVNPFSLPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid
Reactant of Route 3
Reactant of Route 3
2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid
Reactant of Route 4
2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid
Reactant of Route 5
2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid
Reactant of Route 6
Reactant of Route 6
2-(3,3-Difluoropyrrolidin-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.